molecular formula C9H22Si B7725183 Silane, tris(1-methylethyl)-

Silane, tris(1-methylethyl)-

Cat. No. B7725183
M. Wt: 158.36 g/mol
InChI Key: YDJXDYKQMRNUSA-UHFFFAOYSA-N
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Description

Silane, tris(1-methylethyl)- is a useful research compound. Its molecular formula is C9H22Si and its molecular weight is 158.36 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Reducing Abilities : Tris(alkylthio)silanes, including tris(isopropylthio)silane, have been found effective in reducing a variety of organic substrates through free radical mechanisms. They also serve as hydrosilylating agents for alkenes with electron-donating substituents (Chatgilialoglu et al., 1992).

  • Synthesis Applications : Tris(trimethylsily1)silane is used as a reducing agent for organic halides, selenides, and isocyanides, as well as a hydrosilylating agent for ketones and alkenes. It facilitates the formation of intermolecular carbon-carbon bonds through radicals (Ballestri et al., 1991).

  • Homolytic Substitution Reaction : This compound is efficient in the homolytic substitution reaction at a silicon atom, particularly in hydrosilylation processes (Kulicke et al., 1992).

  • Formation of Carbon-Centered Radicals : Tris(trimethylsilyl)silane (TTMSS) is effective in generating carbon-centered radicals from oxathiolane and thiazolidine derivatives (Arya et al., 1991).

  • Polymer Chemistry : TTMSS has been used as a hydrogen source for photo-driven reduction of trithiocarbonates from polymers created through RAFT polymerization (Fultz et al., 2020).

  • Radical-Based Reagent in Organic Chemistry : Tris(trimethylsilyl)silane has various applications as a radical-based reagent, including in radical reductions and hydrosilylation, with a focus on mild conditions and high yields (Chatgilialoglu & Lalevée, 2012).

  • Silicon-Containing Polyurethanes : This compound has been used in the synthesis of silicon-containing polyurethanes from vegetable oils, demonstrating potential in creating fire-resistant materials (Lligadas et al., 2006).

  • Hydrosilylation of Alkenes and Alkynes : It acts as an efficient hydrosilylating agent for alkenes and alkynes, with high regioselectivity and stereoselectivity (Kopping et al., 1992).

properties

IUPAC Name

tri(propan-2-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22Si/c1-7(2)10(8(3)4)9(5)6/h7-10H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJXDYKQMRNUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[SiH](C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, tris(1-methylethyl)-

CAS RN

6485-79-6
Record name Triisopropylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6485-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triisopropylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

To a solution of (2,6-dimethyl-4-triisopropylsilanyloxy-phenyl)-(4-fluoro-3-iso-propyl-phenyl)-methanol (520 mg, 1.08 mmol) in CH2Cl2 (10 mL)was added TFA (1.53 M, 0.7 mL) followed by triethylsilane (0.6 mL, 3.77 mmol) at r.t. After stirring for 2 h, the reaction mixture was diluted with EtOAc and water and the layers were separated. The aqueous layer was further extracted with EtOAc. The combined organic layers were washed with Sat. NaHCO3, water and brine, dried over MgSO4, filtered and concentrated. The residue was purified by column chromatography (silica gel, hexanes) to provide 3,5-dichloro-4-(4′-fluoro-3′-iso-propyl-benzyl)-phenoxy]-triisopropylsilane as a colorless liquid (360 mg, 72%): 1H NMR (300 MHz, CDCl3): δ 7.11 (m, 1H), 6.91 (m, 4H), 4.21 (s, 2H), 3.19 (m, 1H), 1.24 (m, 3H), 1.17 (m, 24H). TLC conditions: Uniplate silica gel, 250 microns; Mobile phase=hexanes; Rf=0.68.
Name
(2,6-dimethyl-4-triisopropylsilanyloxy-phenyl)-(4-fluoro-3-iso-propyl-phenyl)-methanol
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silane, tris(1-methylethyl)-
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Silane, tris(1-methylethyl)-
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Citations

For This Compound
1
Citations
SY Kim, JY Yoon, H Lee, CW Cho… - ACS Applied Polymer …, 2021 - ACS Publications
Tumor microenvironment-sensitive nanoliposomes (TMS-NLs) were prepared as triple negative breast cancer (TNBC)-specific carriers for synergistic therapeutics. The NLs shed …
Number of citations: 2 pubs.acs.org

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